
2-(Adamantan-1-yl)-5-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantan-1-yl)-5-methyloxazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives. The incorporation of an adamantyl group into the oxazole ring enhances the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Adamantan-1-yl)-5-methyloxazole typically involves the reaction of adamantane derivatives with suitable oxazole precursors. One common method includes the reaction of 1-adamantylamine with 2-bromo-5-methyloxazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Adamantan-1-yl)-5-methyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent like ethanol.
Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like amines or thiols into the oxazole ring.
Wissenschaftliche Forschungsanwendungen
2-(Adamantan-1-yl)-5-methyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: The compound’s stability and lipophilicity make it useful in studying membrane interactions and as a probe in biological assays.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents due to their ability to interact with specific molecular targets.
Industry: The compound is used in the development of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 2-(Adamantan-1-yl)-5-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Adamantan-1-yl)oxirane: Another adamantane derivative with a three-membered oxirane ring.
2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: Compounds with similar structural features but different heterocyclic rings.
2-(Adamantan-1-yl)-5-aryltetrazoles: Compounds with a tetrazole ring instead of an oxazole ring.
Uniqueness
2-(Adamantan-1-yl)-5-methyloxazole is unique due to the presence of both the adamantyl group and the oxazole ring, which confer distinct chemical and biological properties. The combination of these structural features enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-(1-adamantyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C14H19NO/c1-9-8-15-13(16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
InChI-Schlüssel |
HLLIDGHNCQMXMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(O1)C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
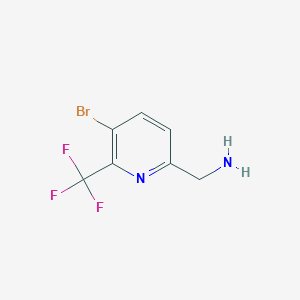
![2-(Aminomethyl)-4-bromobenzo[d]oxazole](/img/structure/B12854802.png)
![tert-Butyl (1S,5S)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12854809.png)
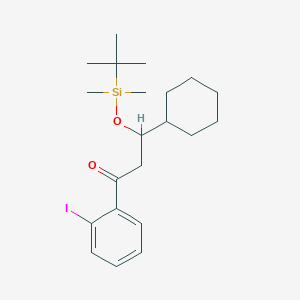
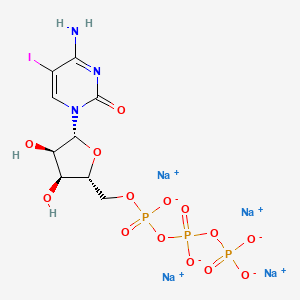
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)
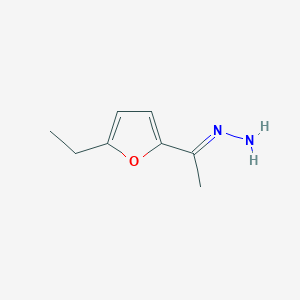
![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)

![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)
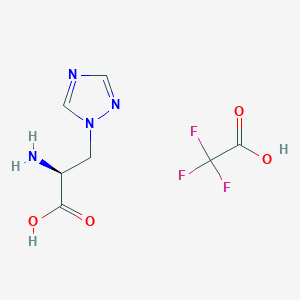
![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12854873.png)
